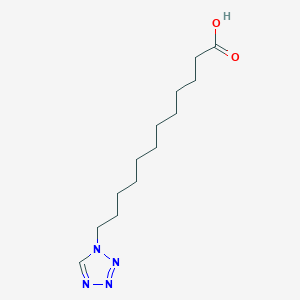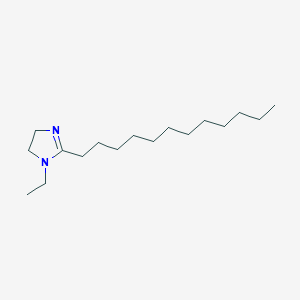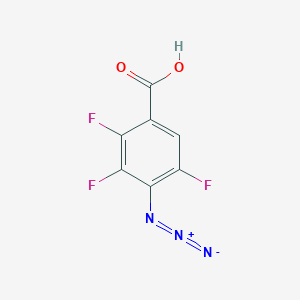
4-Azido-2,3,5-trifluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-2,3,5-trifluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H2F3N3O2. This compound is characterized by the presence of three fluorine atoms and an azido group attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,3,5-trifluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2,3,5-trifluorobenzoic acid, is nitrated to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Azidation: The diazonium salt is treated with sodium azide to replace the diazonium group with an azido group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-2,3,5-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form corresponding carboxylate derivatives.
Common Reagents and Conditions
Substitution: Sodium azide, amines, thiols, and appropriate solvents like dimethylformamide.
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 4-amino-2,3,5-trifluorobenzoic acid.
Oxidation: Formation of carboxylate derivatives.
Applications De Recherche Scientifique
4-Azido-2,3,5-trifluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its azido group, which can participate in bioorthogonal reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4-Azido-2,3,5-trifluorobenzoic acid is primarily related to its azido group, which can undergo click chemistry reactions. These reactions involve the formation of stable triazole rings through cycloaddition with alkynes, making the compound useful in bioconjugation and material science. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trifluorobenzoic acid: Lacks the azido group, making it less reactive in click chemistry applications.
3,4,5-Trifluorobenzoic acid: An isomer with different fluorine atom positions, affecting its chemical properties and reactivity.
2,3,6-Trifluorobenzoic acid: Another isomer with distinct reactivity patterns due to the different arrangement of fluorine atoms.
Uniqueness
4-Azido-2,3,5-trifluorobenzoic acid stands out due to the presence of both azido and trifluoromethyl groups, which confer unique reactivity and stability. This combination makes it particularly valuable in applications requiring bioorthogonal chemistry and the synthesis of complex fluorinated compounds.
Propriétés
Numéro CAS |
122033-74-3 |
|---|---|
Formule moléculaire |
C7H2F3N3O2 |
Poids moléculaire |
217.10 g/mol |
Nom IUPAC |
4-azido-2,3,5-trifluorobenzoic acid |
InChI |
InChI=1S/C7H2F3N3O2/c8-3-1-2(7(14)15)4(9)5(10)6(3)12-13-11/h1H,(H,14,15) |
Clé InChI |
OYSGCKJMMUDAJS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)N=[N+]=[N-])F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
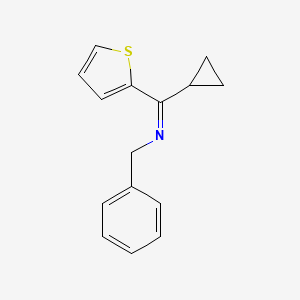

![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
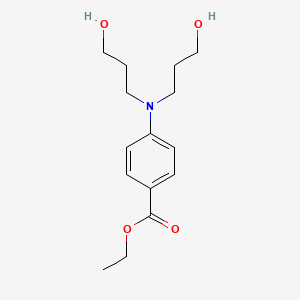
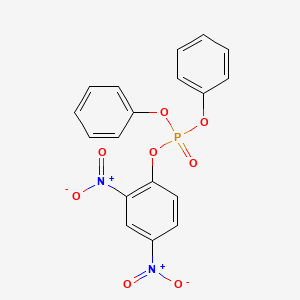
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
